2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

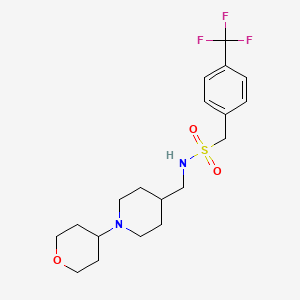

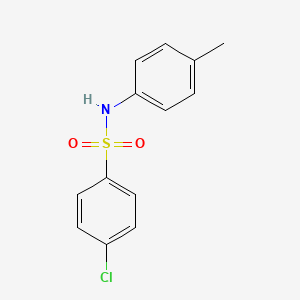

The compound “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” is an organic compound that contains two phenyl rings, one of which is brominated and the other is methylated, attached to an ethan-1-one (also known as acetophenone) structure .

Molecular Structure Analysis

The compound contains a bromine atom, which is a heavy atom that can participate in halogen bonding. It also contains a ketone group, which is polar and can participate in hydrogen bonding .Chemical Reactions Analysis

The bromine atom in the compound can be replaced by other groups through nucleophilic aromatic substitution reactions. The ketone group can undergo a variety of reactions, including reduction to an alcohol, condensation with other carbonyl compounds, and formation of hydrazones and oximes .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom. The ketone group would make the compound polar and could allow it to dissolve in polar solvents .Scientific Research Applications

Dendritic Macromolecules Synthesis

A novel convergent growth approach to dendritic macromolecules employs dendritic fragments, starting from the periphery and progressing inward, showcasing the molecule's utility in complex polymer synthesis (Hawker & Fréchet, 1990).

Mesomorphic Properties Study

The study of mesomorphic properties of bromo and cyano substituted diarylethanes reveals the influence of the bromo group on inducing smectic polymorphism and nematic mesophases, indicating its importance in the design of liquid crystal materials (Tinh, Zann, & Dubois, 1979).

Biological Evaluation

Biological evaluation of compounds derived from 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, demonstrating its potential in antimicrobial studies and highlighting its significance in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).

Liquid Crystalline Dendrimeric Polymer

The synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer, showcasing the role of brominated compounds in the development of new materials with specific optical properties (Percec & Kawasumi, 1992).

Flame Retardants in the Environment

Studies on tribromophenoxy flame retardants in the Great Lakes atmosphere and the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethan (BTBPE) explore environmental aspects and decomposition pathways of brominated flame retardants, contributing to environmental chemistry and safety research (Ma, Venier, & Hites, 2012); (Altarawneh & Dlugogorski, 2014).

Mechanism of Action

Safety and Hazards

As with any chemical, handling “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s generally good practice to avoid skin and eye contact, inhalation, and ingestion of chemical substances .

Future Directions

Properties

IUPAC Name |

2-(2-bromophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKMEKBNZGFFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)

![2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2662565.png)

![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2662568.png)

![3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2662570.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)

![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)